molecular formula C18H18FNO B1325685 2-Fluoro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-60-0

2-Fluoro-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1325685
CAS No.: 898770-60-0
M. Wt: 283.3 g/mol
InChI Key: ICWBFZHQCQGCFU-UHFFFAOYSA-N
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Description

2-Fluoro-3’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C18H18FNO It is a derivative of benzophenone, where a fluorine atom is attached to the benzene ring, and a pyrrolidinomethyl group is attached to the other benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3’-pyrrolidinomethyl benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with benzophenone and 2-fluorobenzene.

    Formation of Intermediate: The 2-fluorobenzene undergoes a Friedel-Crafts acylation reaction with benzophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form an intermediate.

    Introduction of Pyrrolidinomethyl Group: The intermediate is then reacted with pyrrolidine and formaldehyde in a Mannich reaction to introduce the pyrrolidinomethyl group.

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-3’-pyrrolidinomethyl benzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

2-Fluoro-3’-pyrrolidinomethyl benzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and pyrrolidinomethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzophenone: Lacks the pyrrolidinomethyl group, making it less complex.

    3’-Pyrrolidinomethyl benzophenone: Lacks the fluorine atom, affecting its reactivity and properties.

    2-Chloro-3’-pyrrolidinomethyl benzophenone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

Uniqueness

2-Fluoro-3’-pyrrolidinomethyl benzophenone is unique due to the presence of both the fluorine atom and the pyrrolidinomethyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and specificity in various chemical and biological contexts.

Properties

IUPAC Name

(2-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-9-2-1-8-16(17)18(21)15-7-5-6-14(12-15)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWBFZHQCQGCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643209
Record name (2-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-60-0
Record name (2-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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